molecular formula C15H18ClNO3 B2375065 Ethyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate CAS No. 349397-63-3

Ethyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate

Cat. No.: B2375065
CAS No.: 349397-63-3
M. Wt: 295.76
InChI Key: CZKMALOICFKLOV-UHFFFAOYSA-N
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Description

Ethyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a chlorobenzoyl group, and an ethyl ester group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate typically involves the reaction of 4-chlorobenzoyl chloride with piperidine-4-carboxylic acid ethyl ester. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzyl group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be employed under mild conditions.

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in pharmaceutical synthesis and other applications.

Scientific Research Applications

Ethyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor for the development of pharmaceutical drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions.

Comparison with Similar Compounds

Ethyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 1-(4-fluorobenzoyl)-4-piperidinecarboxylate
  • Ethyl 1-(4-bromobenzoyl)-4-piperidinecarboxylate
  • Ethyl 1-(4-methylbenzoyl)-4-piperidinecarboxylate

These compounds share a similar piperidine core structure but differ in the substituents on the benzoyl group. The presence of different substituents can significantly influence their chemical reactivity, biological activity, and potential applications. This compound is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

ethyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3/c1-2-20-15(19)12-7-9-17(10-8-12)14(18)11-3-5-13(16)6-4-11/h3-6,12H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKMALOICFKLOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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